molecular formula C16H10ClN3O5 B2592607 3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide CAS No. 477294-57-8

3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide

Cat. No. B2592607
CAS RN: 477294-57-8
M. Wt: 359.72
InChI Key: XRESBWQEYHLNNY-UHFFFAOYSA-N
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Description

“3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide” is a compound that belongs to the benzofuran family . Benzofuran compounds are ubiquitous in nature and have been found to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the construction of a complex benzofuran derivative through a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran compounds consists of fused benzene and furan rings . The 4-position of the benzofuran may be substituted or unsubstituted . Good antimicrobial activity has been exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .


Chemical Reactions Analysis

Benzofuran compounds have been found to exhibit extraordinary inhibitory potency against a panel of human cancer cell lines . This suggests that they may undergo chemical reactions with cellular components that inhibit the growth of these cells .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Agents : Labelled compounds, including nitrothiophenecarboxamides, are of interest for their potential antitumor properties. Techniques involving isotopically efficient syntheses have been developed to enhance their application in medicinal chemistry, particularly in the context of antitumor research (Shinkwin & Threadgill, 1996).
  • Antimicrobial Activity : Synthesis and characterization of novel series incorporating benzofuran and other moieties have demonstrated in vitro antimicrobial screening, suggesting potential applications in developing new antimicrobial agents (Idrees et al., 2020).

Synthetic Methodology Applications

  • Photo-rearrangement : Studies on N-aryl-2-nitrobenzamides have explored the photo-rearrangement of these compounds, which could be utilized in the synthesis of complex organic molecules for various scientific applications (Gunn & Stevens, 1973).
  • Synthesis of Benzofuran Derivatives : Research on synthesizing novel benzofuran carboxamide derivatives for antimicrobial, anti-inflammatory, and DPPH radical scavenging activities has expanded the utility of these compounds in the development of new bioactive chemical entities (Lavanya et al., 2017).

Mechanism of Action

While the specific mechanism of action of “3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide” is not mentioned in the available literature, benzofuran compounds in general have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they may interact with biological targets in a way that inhibits the growth of tumors, bacteria, and viruses, and protects against oxidative stress .

Future Directions

Given the strong biological activities of benzofuran compounds, there is considerable interest in the discovery of new drugs in the fields of drug invention and development . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research may focus on designing new benzofuran derivatives with improved bioavailability and reduced toxicity .

properties

IUPAC Name

3-[(5-chloro-2-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O5/c17-8-5-6-11(20(23)24)10(7-8)16(22)19-13-9-3-1-2-4-12(9)25-14(13)15(18)21/h1-7H,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRESBWQEYHLNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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